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Compound of Interest

Compound Name:
4-[(4-

Chlorophenyl)methoxy]benzonitrile

CAS No.: 79185-31-2

Cat. No.: B1621502 Get Quote

Executive Summary
4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS 79185-31-2) is a specialized biaryl ether

intermediate used extensively in medicinal chemistry and organic synthesis. Characterized by a

central ether linkage connecting a chlorobenzene ring to a benzonitrile moiety, this compound

serves as a critical building block for introducing the 4-chlorobenzyloxy pharmacophore—a

"privileged structure" in drug discovery known to enhance lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its

physicochemical properties, validated synthesis protocols, and downstream applications in the

development of antimalarials, metabolic modulators, and protease inhibitors.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
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Parameter Value

CAS Number 79185-31-2

IUPAC Name 4-[(4-Chlorophenyl)methoxy]benzonitrile

Synonyms
4-(4-Chlorobenzyloxy)benzonitrile; 4-[(4-

Chlorobenzyl)oxy]benzonitrile

Molecular Formula C₁₄H₁₀ClNO

Molecular Weight 243.69 g/mol

SMILES ClC1=CC=C(COC2=CC=C(C#N)C=C2)C=C1

InChI Key YZXBHIMDKJEWFS-UHFFFAOYSA-N

Physical Properties
Property Specification Source

Appearance
White to off-white crystalline

solid
[1][2]

Melting Point 99°C (Experimental) [2]

Solubility

Soluble in DMF, DMSO,

Acetone, Ethyl Acetate;

Insoluble in Water

[1]

Purity Standard
Typically ≥98% (HPLC) for

pharmaceutical applications
[2]

Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile
predominantly utilizes a Williamson Ether Synthesis. This nucleophilic substitution reaction

couples a phenol with a benzyl halide under basic conditions.

Reaction Mechanism
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The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide ion,

which subsequently attacks the benzylic carbon of 4-chlorobenzyl chloride via an SN2

mechanism, displacing the chloride ion.

Step-by-Step Protocol
Reagents:

Substrate A: 4-Hydroxybenzonitrile (1.0 eq)

Substrate B: 4-Chlorobenzyl chloride (1.1 eq)

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein

exchange.

Procedure:

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 4-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL).

Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room

temperature for 30 minutes to generate the phenoxide anion.

Addition: Add 4-chlorobenzyl chloride (11 mmol) dropwise to the reaction mixture. (Optional:

Add catalytic KI).

Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor progress via TLC

(Hexane:EtOAc 4:1) or HPLC.[1]

Quenching: Once conversion is complete, cool the mixture to room temperature and pour

slowly into ice-cold water (100 mL) with vigorous stirring.

Isolation: A white precipitate will form. Filter the solid using a Buchner funnel and wash

copiously with water to remove residual DMF and inorganic salts.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to

yield pure white crystals (Yield: 85–95%).
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Figure 1: Step-by-step Williamson ether synthesis workflow for CAS 79185-31-2.

Applications in Drug Development[8][9][10]
The 4-chlorobenzyloxy motif is a validated pharmacophore in medicinal chemistry, offering a

balance of lipophilicity and steric bulk that facilitates binding to hydrophobic pockets in

enzymes and receptors.

Key Therapeutic Areas
Antimalarials: Benzonitrile derivatives serve as intermediates for novel antimalarial agents,

structurally related to Atovaquone and Tafenoquine analogs, where the ether linkage

improves metabolic stability against cytochrome P450 oxidation [3].

MMP Inhibitors: The compound is a precursor for Matrix Metalloproteinase (MMP) inhibitors.

The nitrile group is often converted to a reverse hydroxamate or carboxylic acid to chelate

the Zinc ion in the MMP active site.

Metabolic Modulators (PPARs): Hydrolysis of the nitrile yields 4-(4-chlorobenzyloxy)benzoic

acid, a scaffold used in the design of PPAR-gamma agonists for treating type 2 diabetes.

Aromatase Inhibitors: Structural analogs are explored as non-steroidal aromatase inhibitors

(similar to Letrozole) for breast cancer therapy.

Chemical Transformations
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The nitrile group (-CN) acts as a versatile "masked" functional group, allowing for divergent

synthesis pathways:
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Figure 2: Divergent synthetic pathways and therapeutic applications of the core nitrile

intermediate.

Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with

the standard precautions applicable to organic nitriles and halogenated aromatics.

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Signal Word: Warning.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1621502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal

temperatures and pressures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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